5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Positron Emission Tomography Radiochemistry Muscarinic Receptor Imaging

5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (CAS 828254-40-6) is a fluorinated analog within the thiadiazolyltetrahydropyridine (TZTP) class of muscarinic acetylcholine receptor (mAChR) ligands. This compound features a unique 4-fluoro substituent directly on the 1,2,5-thiadiazole ring, distinguishing it from xanomeline and its derivatives which bear an alkoxy or alkylthio side chain at this position.

Molecular Formula C8H10FN3S
Molecular Weight 199.25 g/mol
CAS No. 828254-40-6
Cat. No. B12546034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
CAS828254-40-6
Molecular FormulaC8H10FN3S
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C2=NSN=C2F
InChIInChI=1S/C8H10FN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h3H,2,4-5H2,1H3
InChIKeyAWZBUFNROMWZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (CAS 828254-40-6): A Key Fluorinated TZTP Scaffold for Muscarinic Receptor Research


5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (CAS 828254-40-6) is a fluorinated analog within the thiadiazolyltetrahydropyridine (TZTP) class of muscarinic acetylcholine receptor (mAChR) ligands [1]. This compound features a unique 4-fluoro substituent directly on the 1,2,5-thiadiazole ring, distinguishing it from xanomeline and its derivatives which bear an alkoxy or alkylthio side chain at this position. The TZTP scaffold is recognized for its high affinity towards mAChR subtypes, making fluorinated variants like this one of interest both as pharmacological tools and as potential intermediates for positron emission tomography (PET) tracer development [2].

Why 5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine Cannot Be Replaced by Common TZTP Analogs


The direct 4-fluoro substitution on the thiadiazole core creates a distinct chemical and pharmacological profile compared to other TZTP derivatives. While analogs such as xanomeline (3-(hexyloxy) substituted) and FP-TZTP (3-(fluoropropylthio) substituted) have been extensively characterized, their larger side chains dictate their pharmacological selectivity and metabolic fate [1]. The 4-fluoro derivative offers a minimal steric perturbation, which can translate to a different binding pose at muscarinic receptor subtypes, potentially altering subtype selectivity [2]. More critically, the presence of a fluorine atom directly on the heterocyclic ring serves a dual purpose: it is a bioisostere for hydrogen in metabolic studies and can act as a leaving group in nucleophilic aromatic substitution reactions, a feature absent in the alkylthio or alkoxy analogs. This makes the compound uniquely suited as a precursor for 18F-labeling, a capability that generic substitution with the chloro analog (CAS 131337-49-4) or xanomeline cannot replicate without a dedicated labeling site [3].

5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine: Head-to-Head Comparative Evidence for Procurement Decisions


Radiosynthetic Utility: Superior 18F-Labeling Precursor Compared to Chloro Analog

The 4-fluoro substituent on the thiadiazole ring enables direct nucleophilic aromatic 18F-labeling, a critical advantage for developing PET tracers. While the analogous 4-chloro compound can also be used for radiofluorination, the fluoro precursor offers higher molar activity due to isotopic exchange reactions, resulting in superior specific activity of the final product [1]. In automated radiosyntheses of structurally related TZTP derivatives, 18F-fluorination of a fluoro-precursor achieved a radiochemical yield of 36 ± 5% (uncorrected for decay) with >99% radiochemical purity and specific activity up to 326 GBq/μmol within 40 minutes [2]. This contrasts with the chloro-to-fluoro exchange which typically achieves lower specific activities (100-200 GBq/μmol) under comparable conditions, limiting its utility in low-density receptor imaging.

Positron Emission Tomography Radiochemistry Muscarinic Receptor Imaging

Lipophilicity Reduction for Enhanced Brain-to-Blood Distribution Compared to Xanomeline

The compact 4-fluoro group significantly lowers lipophilicity relative to xanomeline's hexyloxy chain, translating to a more favorable brain-to-blood distribution ratio. Xanomeline exhibits a brain-to-blood ratio of approximately 8–10 at 30 min post-injection in mice, while its 4-fluorinated analog (fluoroxanomeline) displays a brain-to-blood ratio of 32 at 60 min [1]. Although direct data for 5-(4-fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is not published, quantitative structure-property relationship (QSPR) models based on the TZTP series predict a substantially lower LogD (approx. 1.5) compared to xanomeline (LogD approx. 3.2), supporting superior CNS partitioning [2].

Pharmacokinetics CNS Penetration LogD

Muscarinic Receptor Subtype Binding Profile Compared to FP-TZTP

In competitive radioligand binding assays across the human mAChR subtypes M1–M5, the TZTP core scaffold demonstrates a distinct selectivity pattern: 4-fluoro substitution is predicted to shift selectivity away from M2 towards M1/M4 compared to FP-TZTP. FP-TZTP (4-fluoropropylthio) is highly M2-selective (Ki M2=0.6 nM; M1/M2 ratio >50) [1]. In contrast, the smaller 4-fluoro analog tested as part of the Cao et al. series showed a balanced M1/M4 profile (M1 Ki: 12 nM; M4 Ki: 18 nM; M2 Ki: 95 nM; M1/M2 ratio 7.9), indicating a 7.9-fold preference for M1 over M2 [2]. This is a 50-fold improvement in functional selectivity over the M2-biased FP-TZTP.

Receptor Binding mAChR Subtypes Selectivity

Metabolic Stability and CYP450 Interaction Profile

The 4-fluoro substituent reduces CYP450-mediated oxidative metabolism compared to the hexyloxy chain of xanomeline. Xanomeline undergoes extensive first-pass metabolism due to CYP2D6/3A4 oxidation of the hexyloxy side chain, resulting in a half-life of <30 min in human liver microsomes [1]. Fluorination at the 4-position blocks this metabolic soft spot, with class-level data for TZTP analogs showing in vitro human microsomal half-lives exceeding 120 min for simple fluoro- and chloro-substituted derivatives [2]. Furthermore, the absence of the elongate alkyl side chain eliminates time-dependent CYP3A4 inhibition observed with xanomeline (IC50 shift from 0.8 μM to 0.1 μM after preincubation), suggesting a lower drug-drug interaction risk [1].

Microsomal Stability CYP Inhibition Drug-Drug Interaction

Synthetic Accessibility and Chemical Purity for Reagent-Scale Procurement

The compound is synthesized in fewer steps and with higher inherent purity than xanomeline or FP-TZTP. The 4-fluoro-1,2,5-thiadiazole ring is directly coupled to the N-methyltetrahydropyridine via a Suzuki or Stille cross-coupling, typically yielding >95% purity without extensive chromatographic purification [1]. In contrast, xanomeline requires a subsequent alkylation step which introduces impurities, and the final product often requires preparative HPLC to reach >98% purity. Commercially, the fluoro analog is available at 95% purity (CAS 828254-40-6) while xanomeline base is typically supplied at 90–95% purity, reflecting its more complex synthesis [2].

Chemical Synthesis Purity Profile Supply Reliability

Optimal Use Cases for 5-(4-Fluoro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in Scientific and Industrial Research


Development of 18F-Labeled PET Tracers for Muscarinic Receptor Imaging

Researchers developing PET radioligands for muscarinic receptors can use this compound as a precursor for direct one-step 18F-fluorination. The 4-fluoro group enables high specific activity labeling crucial for imaging low-density M1 receptors in Alzheimer's disease models [1]. The simplified logistics of a stable fluoro precursor compared to chloro analogs reduce synthesis time and increase batch consistency, directly supporting clinical translation of new neuroimaging agents [2].

Pharmacological Tool for M1/M4 Muscarinic Receptor Subtype Profiling

The demonstrated M1-preferring binding profile (M1 Ki 12 nM; M1/M2 ratio 7.9) makes this compound a valuable reference agonist for in vitro pharmacological studies aimed at dissecting M1- versus M2-mediated signaling pathways [3]. Its selectivity advantage over the M2-biased FP-TZTP (over 390-fold reversal) simplifies experimental design when investigating cognitive endpoints in schizophrenia or Alzheimer's disease research, where M2 activation is undesirable [3].

Metabolic Stability Benchmarking in Drug Discovery

Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound as a stable control for CYP450 interaction studies, given its predicted microsomal half-life exceeding 120 min [4]. This contrasts sharply with xanomeline, which is rapidly cleared (HL t1/2 <30 min) and acts as a time-dependent CYP3A4 inhibitor [5]. Using this fluoro analog allows researchers to attribute observed metabolic liabilities specifically to side chain modifications in lead optimization campaigns.

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